N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-4-cyanooxane-4-carboxamide
Description
N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-4-cyanooxane-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring, a cyano group, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-4-cyanooxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c22-14-21(8-10-26-11-9-21)19(25)23-16-6-7-18-17(12-16)24-20(27-18)28-13-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLZEPLJFLJXRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C(=O)NC2=CC3=C(C=C2)OC(=N3)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-4-cyanooxane-4-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative. The introduction of the benzylsulfanyl group can be accomplished via nucleophilic substitution reactions. The final steps involve the formation of the cyanooxane and carboxamide groups under controlled conditions, often using reagents such as cyanogen bromide and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-4-cyanooxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted benzoxazole derivatives.
Scientific Research Applications
N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-4-cyanooxane-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-4-cyanooxane-4-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, potentially disrupting replication and transcription processes. The cyano group may act as an electrophile, reacting with nucleophilic sites in proteins or enzymes, thereby inhibiting their function. The overall effect is a disruption of cellular processes, which can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-2-(5-oxooxolan-3-yl)acetamide
- N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-2-(5-oxooxolan-3-yl)acetamide
Uniqueness
N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-4-cyanooxane-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
